molecular formula C17H13ClF3NO2 B4551767 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide

Cat. No.: B4551767
M. Wt: 355.7 g/mol
InChI Key: NOMLOZUCLWKOLD-RMKNXTFCSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H13ClF3NO2 and its molecular weight is 355.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0586908 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of acrylamide derivatives, including those structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide, have been explored for various applications. For instance, acrylamide derivatives have been studied for their use as corrosion inhibitors. Research involving 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) demonstrated their effectiveness in inhibiting corrosion of copper in nitric acid solutions. These compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), confirming their potential as mixed-type inhibitors with significant efficiencies in corrosion prevention (Ahmed Abu-Rayyan et al., 2022).

Polymerization and Material Science

Acrylamide derivatives are also pivotal in polymer science, where they are used in the synthesis of thermoresponsive polymers for drug delivery systems. For example, poly(N-isopropyl acrylamide) is a well-known thermoresponsive polymer that has been extensively researched for its potential in controlled drug release. The conditions facilitating the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) have been reported, highlighting the importance of choosing suitable RAFT chain transfer agents (CTAs) and initiating species. This research underlines the controlled/"living" polymerization characteristics necessary for biomedical applications (Anthony J Convertine et al., 2004).

Recognition and Separation Technologies

The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been studied for their ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property allows for the transfer of these compounds from aqueous solutions to organic media, showcasing the potential of acrylamide derivatives in separation technologies and chemical sensing (H. Sawada et al., 2000).

Photoluminescence and Electronic Applications

Acrylamide derivatives have been explored for their photoluminescent properties, which are crucial for optoelectronic devices such as polymer light-emitting diodes (PLEDs). Research into the synthesis, characterization, and photoluminescence of poly(VK-(ppy)2Ir(N-phMA)), where N-phenyl methacrylamide (N-phMA) was used as an ancillary ligand, demonstrates the versatility of acrylamide derivatives in electronic applications. These metal-containing polymers exhibit significant thermal and photophysical properties, making them suitable for PLED materials (Weijie Wang et al., 2008).

Properties

IUPAC Name

(E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO2/c1-24-15-5-3-2-4-11(15)6-9-16(23)22-12-7-8-14(18)13(10-12)17(19,20)21/h2-10H,1H3,(H,22,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMLOZUCLWKOLD-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.